molecular formula C11H19NO2 B163346 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one CAS No. 132041-83-9

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one

Cat. No.: B163346
CAS No.: 132041-83-9
M. Wt: 197.27 g/mol
InChI Key: UNYWJQCJOSOOBE-UHFFFAOYSA-N
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Description

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

132041-83-9

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C11H19NO2/c1-3-10-9(13)8-11(14-10)4-6-12(2)7-5-11/h10H,3-8H2,1-2H3

InChI Key

UNYWJQCJOSOOBE-UHFFFAOYSA-N

SMILES

CCC1C(=O)CC2(O1)CCN(CC2)C

Canonical SMILES

CCC1C(=O)CC2(O1)CCN(CC2)C

Synonyms

2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro(4,5)decane
2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro(4,5)decane, (+)-isomer
2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro(4,5)decane, (-)-isomer
YM 954
YM-954

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude 2-ethyl ketone (18.7 g) from step (a) was dissolved in 350 ml of toluene under a nitrogen atmosphere. Ethylene glycol (35 ml) and p-toluenesulfonic acid (0.75 g) were added and the reaction was heated at reflux. A Dean & Stark apparatus was used to remove the water. After 3 hrs. the reaction was cooled with an ice-bath and the toluene layer was washed with cold water. The aqueous layer was back extracted with chloroform and the combined organic layers were dried and evaporated to give the crude ketal as an oil (21.5 g). The ketal (21.5 g, 0.072 mol) was dissolved in THF (220 ml) and added dropwise to Vitride (0.216 mol ) in THF (284 ml) . The reaction was stirred overnight, cooled and then water was added to decompose the complex and excess Vitride. The THF layer was separated, dried and concentrated to give the crude 8-methyl-ketal (20.8 g). A portion of the ketal (18.8 g, 0.078 mol) was heated with 125 ml of 1.25N.HCL at 50° C. for 3 hrs. The cooled solution was neutralized with saturated Na2CO3 solution. The aqueous mixture was extracted twice with chloroform, the chloroform layer was dried and concentrated to give the title ketone as an oil (11.6 g).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-ethyl ketone
Quantity
18.7 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
catalyst
Reaction Step Three
[Compound]
Name
ketal
Quantity
21.5 g
Type
reactant
Reaction Step Four
Name
Quantity
220 mL
Type
solvent
Reaction Step Four
Quantity
0.216 mol
Type
reactant
Reaction Step Five
Name
Quantity
284 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ketal
Quantity
18.8 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

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